(1R,2S)-2-Aminocyclopentanol hydrochloride (1R,2S)-2-Aminocyclopentanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 137254-03-6
VCID: VC21086395
InChI: InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
SMILES: C1CC(C(C1)O)N.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

(1R,2S)-2-Aminocyclopentanol hydrochloride

CAS No.: 137254-03-6

Cat. No.: VC21086395

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-Aminocyclopentanol hydrochloride - 137254-03-6

Specification

CAS No. 137254-03-6
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name (1R,2S)-2-aminocyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Standard InChI Key ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
Isomeric SMILES C1C[C@@H]([C@@H](C1)O)N.Cl
SMILES C1CC(C(C1)O)N.Cl
Canonical SMILES C1CC(C(C1)O)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral organic compound with significant importance in organic synthesis and pharmaceutical development. The compound is characterized by the following identifiers:

ParameterInformation
CAS Number137254-03-6
Molecular FormulaC₅H₁₁NO·HCl or C₅H₁₂ClNO
Molecular Weight137.61 g/mol
IUPAC Name(1R,2S)-2-aminocyclopentan-1-ol hydrochloride
InChIInChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
InChI KeyZFSXKSSWYSZPGQ-UYXJWNHNSA-N
SMILESCl.OC1CCCC1N

The compound features a cyclopentane ring with an amino group at the 2-position and a hydroxyl group at the 1-position, with specific stereochemistry designated as (1R,2S) . This indicates a cis configuration, where both functional groups are oriented on the same face of the cyclopentane ring.

Stereochemical Properties

The stereochemistry of (1R,2S)-2-Aminocyclopentanol hydrochloride is a crucial aspect of its structure and reactivity. The compound exists in a cis configuration, with the following stereochemical characteristics:

  • (1R,2S) designation indicates specific absolute configuration at stereocenters

  • The hydroxyl group at position 1 has R configuration

  • The amino group at position 2 has S configuration

  • The cis arrangement positions both functional groups on the same face of the cyclopentane ring

This specific stereochemistry distinguishes it from other stereoisomers such as the trans-(1S,2S) or (1R,2R) variants, which have different spatial arrangements and consequently different chemical and biological properties.

Physical and Chemical Properties

The physical and chemical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride determine its behavior in various applications and reactions:

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to pale yellow powder
SolubilityHigher water solubility compared to its free base form
StabilityHygroscopic, heat sensitive
Storage ConditionsRefrigerated (0-10°C), under inert gas
Purity (Commercial)Typically >95% to >98%

As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form, which increases its utility in various applications, particularly in aqueous reaction systems . The compound is hygroscopic and shows sensitivity to heat, requiring careful storage conditions to maintain its integrity .

Synthesis and Preparation

Coupling Reactions

(1R,2S)-2-Aminocyclopentanol hydrochloride is frequently used in coupling reactions to produce more complex molecules, particularly in pharmaceutical synthesis:

A notable example includes the coupling with diketo acid derivatives in the synthesis of integrase inhibitors:

  • Treatment of diketo acid in DMF with hydroxybenzotriazole (HOBt)

  • Addition of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI-HCl)

  • Coupling with (1R,2S)-2-aminocyclopentanol hydrochloride in the presence of NaHCO₃

  • Purification via silica gel chromatography

This methodology demonstrates the utility of this compound as a chiral building block in the synthesis of biologically active compounds.

Applications in Research and Development

Pharmaceutical Development

(1R,2S)-2-Aminocyclopentanol hydrochloride serves as a key intermediate in pharmaceutical synthesis, with several important applications:

  • Serves as a chiral building block in the synthesis of complex pharmaceutical compounds

  • Used as an intermediate in the development of drugs targeting neurological disorders

  • Facilitates the production of enantiomerically pure compounds, crucial for effective medications

The defined stereochemistry of this compound is particularly important in pharmaceutical applications, as spatial arrangement can significantly impact biological activity and drug efficacy.

Anti-HIV Research

One of the most significant applications of (1R,2S)-2-Aminocyclopentanol hydrochloride is in the development of anti-HIV agents, particularly integrase inhibitors:

Research published in 2013 demonstrated that the compound was used as a coupling reagent in the synthesis of integrase inhibitors with potent anti-HIV activity. The study revealed significant differences in anti-HIV activity between compounds synthesized using (1R,2S)-2-aminocyclopentanol hydrochloride and its enantiomeric counterpart .

Key findings from this research include:

  • The integrase inhibitor synthesized using the (1R,2S) enantiomer showed notably higher activity than the compound produced using the (1R,2R) counterpart

  • Molecular docking studies indicated that the (1R,2S) configuration facilitated favorable interactions with the target enzyme

  • The cyclopentyl hydroxyl hydrogen of the compound formed important interactions with Tyr143 of the enzyme, at a distance of approximately 2.8 Å

These findings highlight the critical importance of the specific stereochemistry of (1R,2S)-2-aminocyclopentanol hydrochloride in determining the biological activity of the resulting compounds.

Other Research Applications

Beyond pharmaceutical development, (1R,2S)-2-Aminocyclopentanol hydrochloride finds application in various research areas:

  • Used in biochemical assays as a reagent to understand enzyme activity and metabolic pathways

  • Applied in neuroscience research exploring neurotransmitter systems

  • Utilized in material science for developing advanced materials with specific properties

  • Employed in organic synthesis as a versatile chiral building block

SupplierPackage SizesPrice Range (approximate)Purity
CymitQuimica250mg, 1g, 5g, 10g, 25g€23.00 - €566.00Min. 95%
VulcanchemVarious optionsNot specifiedNot specified
Chemscene100mg unitsNot specified97%
TCI America5g$213.00>98.0% (T)
Accela0.25g, 1g, 5g, 10g, 25g$15.00 - $100.00Not specified

The compound is typically offered in various quantities ranging from milligram to gram amounts, with prices varying accordingly .

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